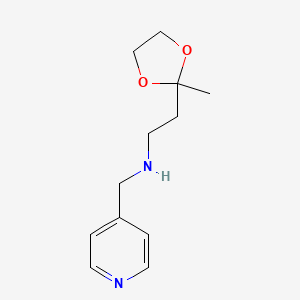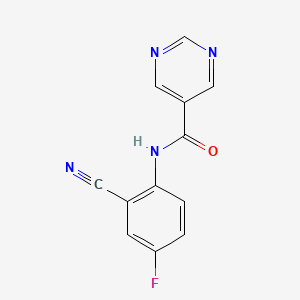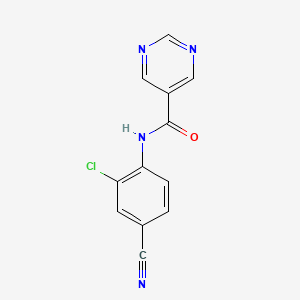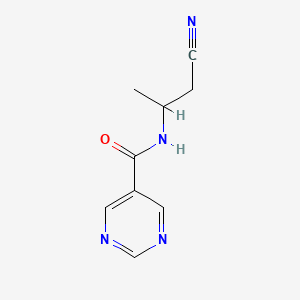![molecular formula C12H17N5 B6631855 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)
4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine, also known as compound X, is a novel small molecule that has garnered significant attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine X is not fully understood. However, it is believed that the 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. For instance, studies have shown that 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine X inhibits the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. Additionally, 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine X has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects. For instance, studies have reported that 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine X can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine X has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Furthermore, 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine X has been shown to possess antioxidant properties by reducing the production of reactive oxygen species and increasing the expression of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine X in lab experiments is its potent therapeutic activity against various diseases. Additionally, the 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine X in lab experiments is the lack of comprehensive toxicity data. Therefore, further studies are required to determine the safety profile of the 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine.
Direcciones Futuras
There are several future directions for research involving 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine X. One potential avenue of research is to investigate the 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine's potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, further studies are required to elucidate the exact mechanism of action of the 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine and to identify its molecular targets. Furthermore, studies are needed to determine the pharmacokinetic and pharmacodynamic properties of the 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine to optimize its therapeutic efficacy. Finally, further studies are required to determine the safety profile of the 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine to facilitate its clinical development.
Conclusion:
In conclusion, 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine X is a novel small molecule that has shown promising therapeutic potential in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. While further studies are required to determine the safety profile of the 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine, the future directions for research involving 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine X are promising.
Métodos De Síntesis
Compound X can be synthesized using a multi-step process involving the reaction of 2-aminopyrimidine with 2-bromo-4,6-dimethylpyrimidine followed by the reaction with 1-methyl-3-pyrazolecarboxaldehyde. The final product can be obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
Compound X has been primarily investigated for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported that 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine X exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine X has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, studies have also suggested that 4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine X may have potential neuroprotective effects by protecting neurons from oxidative stress and inflammation-induced damage.
Propiedades
IUPAC Name |
4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-8-10(2)15-12(14-9)13-6-4-11-5-7-17(3)16-11/h5,7-8H,4,6H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFALSHGAPCXMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC2=NN(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)

![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)



